3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid.
Oxidation: Formation of 3-chloro-5-formyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-methanol.
Scientific Research Applications
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a different position of the methyl group.
3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid: Another positional isomer with the methyl group at the 6-position.
methyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate: A related compound with a pyrazine ring instead of a pyridine ring.
Uniqueness
3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-3-2-4-6-11-7(9(13)14)8(10)12(5)6/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
LBQUJDASDOJMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=NC(=C(N12)Cl)C(=O)O |
Origin of Product |
United States |
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